![molecular formula C18H19N5O2 B3008064 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034565-12-1](/img/structure/B3008064.png)

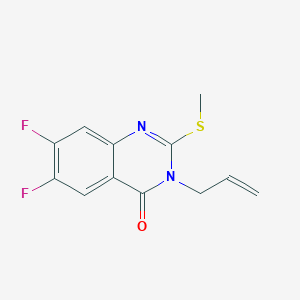

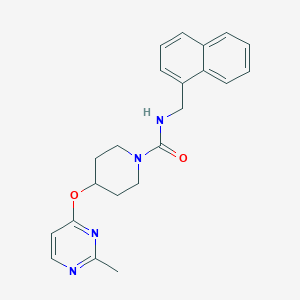

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

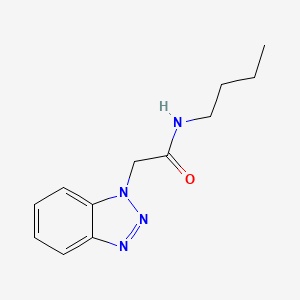

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.

BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-asthmatic Activities

Research on condensed-azole derivatives, specifically imidazo[1,2-b]pyridazines, has shown significant potential in anti-asthmatic applications. A study highlighted the synthesis and evaluation of a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, identifying compounds with potent activity and exceptional anti-asthmatic effects in experimental models of allergic asthma, superior to that of theophylline. The structure-activity relationships of these compounds were also discussed, providing insights into the development of more effective anti-asthmatic drugs (Kuwahara et al., 1996).

Antitumor Investigations

The exploration of novel imidazotetrazinones and related bicyclic heterocycles aimed at understanding the mode of action of antitumor drugs like temozolomide. Despite these compounds not showing significant cytotoxicity in vitro against certain mouse lymphoma cells compared to lead structures, the research provides valuable data on the design of isosteric compounds that could potentially bypass metabolic activation processes required by current antitumor drugs, although these specifically designed compounds did not show inhibitory properties against certain human cell lines in vitro (Clark et al., 1995).

Metabolic Stability Enhancement

A study focused on N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide highlighted efforts to reduce metabolism mediated by aldehyde oxidase (AO), crucial for improving the stability of therapeutic agents. By altering the heterocycle or blocking the reactive site based on an AO protein structure-based model, significant advancements were made in reducing AO-mediated oxidation, which is vital for enhancing the bioavailability and efficacy of drugs (Linton et al., 2011).

HIV-1 Inhibitory Activity

Another area of application includes the development of substituted imidazo[1,5-b]pyridazines tested for their inhibitory activity against HIV-1 reverse transcriptase (RT) and their ability to inhibit the growth of infected cells. The structure-activity relationships developed within this series propose key features for the interaction with RT, indicating significant potential for the treatment of HIV-1 (Livermore et al., 1993).

Corrosion Inhibition

Research on amino acid compounds, specifically focusing on 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, has demonstrated potential as corrosion inhibitors for steel in hydrochloric acid solution. These studies employ electrochemical and theoretical approaches to evaluate the efficiency of such compounds in protecting materials, an application crucial for industrial maintenance and longevity (Yadav et al., 2015).

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11(23-17(24)9-12-5-4-8-13(12)22-23)18(25)19-10-16-20-14-6-2-3-7-15(14)21-16/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,19,25)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUSBCIDBGFODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC2=CC=CC=C2N1)N3C(=O)C=C4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)

![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)